molecular formula C6H14ClNO2 B12443161 (3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride

Cat. No.: B12443161
M. Wt: 167.63 g/mol
InChI Key: JGDOVOWMWSBVCD-UHFFFAOYSA-N
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Description

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by its tetrahydropyran ring structure, which is substituted with a methoxy group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methoxytetrahydropyran-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the chemoenzymatic synthesis, where a combination of chemical and enzymatic steps is used to achieve high enantioselectivity . The process may start with the preparation of a chiral intermediate, followed by selective functionalization to introduce the methoxy and amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-methoxytetrahydropyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amine group can be reduced to form primary or secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or ketones, while reduction of the amine group may produce primary or secondary amines.

Scientific Research Applications

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-methoxytetrahydropyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions help elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-methoxytetrahydropyran-3-amine
  • (3S,4S)-3-methoxy-4-methylaminopyrrolidine
  • (3R,4S)-4-methyl-3-hexanol

Uniqueness

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both methoxy and amine groups make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-methoxyoxan-3-amine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H

InChI Key

JGDOVOWMWSBVCD-UHFFFAOYSA-N

Canonical SMILES

COC1CCOCC1N.Cl

Origin of Product

United States

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